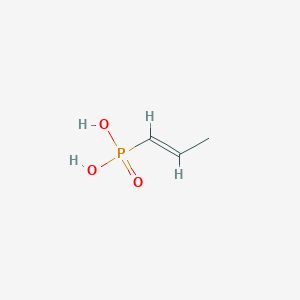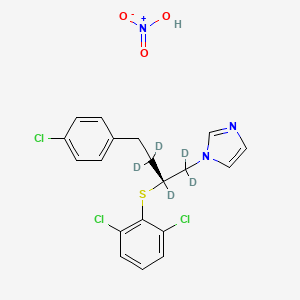
rac Butoconazole-d5 Nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Butoconazole-d5 Nitrate: is a deuterated form of butoconazole nitrate, an imidazole derivative with antifungal properties. It is primarily used in research settings, particularly in proteomics and pharmacokinetics studies . The compound has a molecular formula of C19H13D5Cl3N3O3S and a molecular weight of 479.82 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of rac Butoconazole-d5 Nitrate involves the synthesis of its intermediate, 1-chloro-4-(4-chlorophenyl)-2-butanol. This intermediate is prepared by reacting a compound of formula III with magnesium to form a Grignard reagent, which is then reacted with a compound of formula IV . The reaction typically takes place in non-protonic solvents at controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: rac Butoconazole-d5 Nitrate undergoes various chemical reactions, including:
Oxidation: Conversion of the imidazole ring to its corresponding oxide.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation or alkylation of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation: Imidazole N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Applications De Recherche Scientifique
rac Butoconazole-d5 Nitrate is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: In proteomics research to study protein interactions and functions.
Medicine: In pharmacokinetics studies to understand the absorption, distribution, metabolism, and excretion of butoconazole.
Industry: As a reference standard in analytical chemistry for quality control and method validation
Mécanisme D'action
The antifungal action of rac Butoconazole-d5 Nitrate is presumed to be similar to other imidazole derivatives. It inhibits the conversion of lanosterol to ergosterol by targeting the enzyme cytochrome P450 14α-demethylase . This inhibition alters the fungal cell membrane’s lipid composition, leading to increased permeability and ultimately causing osmotic disruption or growth inhibition of the fungal cell .
Comparaison Avec Des Composés Similaires
- Clotrimazole
- Miconazole
- Ketoconazole
- Econazole
Comparison: rac Butoconazole-d5 Nitrate is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications. Compared to other imidazole derivatives, it offers similar antifungal properties but with the added benefit of being a stable isotope-labeled compound .
Propriétés
Formule moléculaire |
C19H18Cl3N3O3S |
|---|---|
Poids moléculaire |
479.8 g/mol |
Nom IUPAC |
1-[(2R)-4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)/t16-;/m1./s1/i9D2,12D2,16D; |
Clé InChI |
ZHPWRQIPPNZNML-LNBOASAOSA-N |
SMILES isomérique |
[2H][C@@](C([2H])([2H])CC1=CC=C(C=C1)Cl)(C([2H])([2H])N2C=CN=C2)SC3=C(C=CC=C3Cl)Cl.[N+](=O)(O)[O-] |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


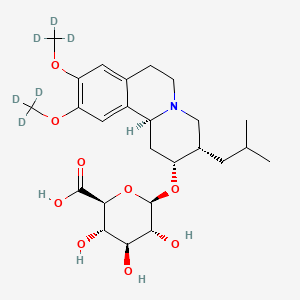
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)

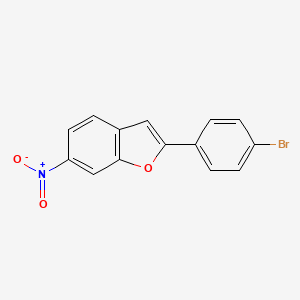
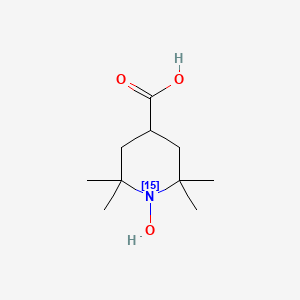
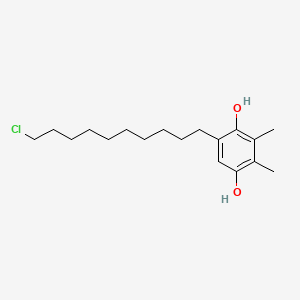

![(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13854970.png)
![(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13854973.png)
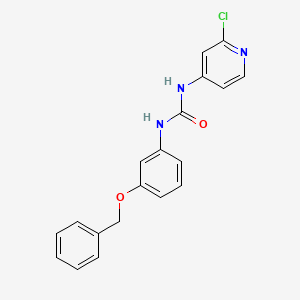
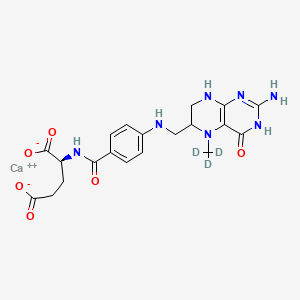
![N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide](/img/structure/B13854985.png)
![(17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13854993.png)
